molecular formula C8H12N2S B13614707 2-(Pyrrolidin-2-ylmethyl)thiazole

2-(Pyrrolidin-2-ylmethyl)thiazole

Cat. No.: B13614707
M. Wt: 168.26 g/mol
InChI Key: WPVHZZQOCLEWDE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-ylmethyl)thiazole is a sophisticated hybrid chemical scaffold that incorporates two privileged structures in medicinal chemistry: the thiazole ring and the pyrrolidine moiety. This combination makes it a compound of significant interest for exploratory research in drug discovery and chemical biology. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, renowned for its widespread presence in biologically active molecules and FDA-approved drugs . Its derivatives demonstrate a broad spectrum of biological activities, including anticancer , antimicrobial , and anti-inflammatory effects. The versatility of the thiazole ring allows it to act as a key pharmacophore that interacts with various enzyme targets through hydrogen bonding and other intermolecular forces . The pyrrolidine component is a saturated nitrogen heterocycle that contributes significantly to the molecule's properties. It enhances three-dimensional coverage and stereochemical complexity, which can lead to improved selectivity and binding affinity when interacting with enantioselective biological targets like proteins and enzymes . The incorporation of the pyrrolidine ring is a common strategy to favorably modulate the physicochemical parameters of a lead compound, influencing its solubility and metabolic stability . As a research chemical, this compound is a promising building block for the synthesis of novel compounds. Researchers can leverage this scaffold to develop new chemical entities for investigating anticancer pathways , combating multidrug-resistant microbial strains , and exploring other therapeutic areas. Its structure offers multiple sites for further chemical functionalization, facilitating the study of structure-activity relationships (SAR). Warning: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-2-7(9-3-1)6-8-10-4-5-11-8/h4-5,7,9H,1-3,6H2

InChI Key

WPVHZZQOCLEWDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=NC=CS2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidin 2 Ylmethyl Thiazole Derivatives

Established Synthetic Pathways to the Thiazole (B1198619) Moiety

The formation of the thiazole ring is a cornerstone of synthesizing the target compounds. Several classical and contemporary methods are utilized, each offering distinct advantages in terms of substrate scope and reaction conditions.

Hantzsch Reaction-Based Syntheses

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a fundamental and widely employed method for constructing the thiazole ring. synarchive.com This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.comyoutube.com The versatility of this method allows for the synthesis of a wide array of thiazoles with various substituents at the 2, 4, and 5-positions by choosing the appropriate starting materials. nih.gov

The reaction mechanism initiates with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the α-halocarbonyl compound. nih.gov This is followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring. youtube.comnih.gov The reaction is often facilitated by heat. youtube.com While the classic Hantzsch synthesis is effective, modifications have been developed to improve yields and accommodate sensitive substrates. For instance, modified conditions can enable the synthesis of thiazole derivatives from amino acids with high optical purity. researchgate.net The reaction conditions can also influence the regioselectivity of the cyclization, with acidic conditions sometimes leading to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-aminothiazole (B372263) products. rsc.org

A general representation of the Hantzsch thiazole synthesis is shown below:


Table 1: Examples of Hantzsch Thiazole Synthesis

α-Halocarbonyl CompoundThioamide SourceProductReference
2-BromoacetophenoneThiourea (B124793)2-Amino-4-phenylthiazole youtube.com
α-HaloestersThioamides2,4,5-Substituted thiazoles nih.gov
2-Bromo-1-phenylethan-1-oneBenzene-1,4-bis(carbothioamide)1,4-Bis(4-phenylthiazol-2-yl)benzene tandfonline.com

Cyclization Reactions with Thiourea and α-Halocarbonyl Compounds

A prominent variation of the Hantzsch synthesis involves the specific use of thiourea or its N-substituted derivatives as the thioamide component, reacting with α-halocarbonyl compounds to yield 2-aminothiazoles. nih.govresearchgate.net This approach is particularly valuable for accessing this important class of thiazole derivatives. researchgate.net The reaction of N-substituted thioureas with α-halocarbonyl compounds can produce 2-monosubstituted aminothiazoles, while N,N-disubstituted thioureas can also be used, though sometimes with lower yields. tandfonline.com

The reaction conditions for this cyclization can be varied. For example, the synthesis of 2-aminothiazoles has been achieved using microwave irradiation in the presence of potassium carbonate in DMF. nih.gov Environmentally benign methods have also been developed, such as solvent-free syntheses at room temperature. organic-chemistry.org The use of β-cyclodextrin in water at 50°C has also been reported for the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates. organic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules, including thiazole derivatives. researchgate.netmdpi.com These reactions are highly valued in combinatorial chemistry and drug discovery for their ability to generate diverse molecular scaffolds in a time-saving manner. researchgate.net

One example of an MCR for thiazole synthesis involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to produce 2,4-disubstituted thiazoles. researchgate.net Another approach utilizes a three-component reaction of enaminoesters, fluorodibromoiamides/ester, and elemental sulfur to afford thiazoles. organic-chemistry.org Furthermore, a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur provides a route to 2-amino-5-acylthiazoles. organic-chemistry.org The synthesis of 2-acyloxymethyl thiazoles can be achieved through an MCR of methyl 3-(N,N-dimethylamino)-2-isocyanoacrylate, aldehydes, and thiocarboxylic acid under Lewis acid catalysis. researchgate.net

Strategies for Introducing the Pyrrolidine (B122466) Moiety

Once the thiazole core is established, or concurrently with its formation, the pyrrolidine ring must be incorporated to complete the synthesis of 2-(pyrrolidin-2-ylmethyl)thiazole derivatives. This can be accomplished through several key chemical transformations.

Alkylation Techniques

Alkylation represents a direct method for forging the bond between the pyrrolidine and thiazole rings. This can involve the reaction of a pre-formed thiazole nucleus bearing a suitable leaving group with a pyrrolidine derivative, or vice versa. For instance, N-alkylation of potassium salts of various heterocyclic compounds, including those that could be precursors to a thiazole moiety, with 2-chloro-1-(3,5-diarylpyrazolin-1-yl)-ethanones has been reported. nih.gov

In a specific example leading to a related structure, the synthesis of (S)-2-(4-bromo-2,4'-bithiazol-2-yl)-1-(tert-butoxycarbonyl)pyrrolidine was achieved through a modified Hantzsch reaction, where the pyrrolidine thioamide was a key building block. researchgate.net This highlights how the pyrrolidine can be incorporated from the start of the thiazole synthesis. Another strategy involves the reaction of pyrrolidines with benzoylisothiocyanate, followed by reaction with α-bromo ketones to form 2-(pyrrolidin-1-yl)thiazoles. mersin.edu.tr

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for forming C-N bonds and is well-suited for connecting the pyrrolidine and thiazole moieties. This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. thieme-connect.de

For the synthesis of this compound derivatives, this could involve the reaction of a thiazole-2-carboxaldehyde with a pyrrolidine derivative, or a pyrrolidine-2-carboxaldehyde with a 2-aminothiazole, followed by reduction. A one-pot approach for the reductive amination of ketones to secondary amines utilizes a Lewis acid such as titanium(IV) isopropoxide and a reducing agent like sodium borohydride. thieme-connect.dethieme-connect.de This robust method is applicable to a wide range of substrates. thieme-connect.de


Derivatization from Pyrrolidine Precursors

The synthesis of this compound derivatives can be efficiently achieved by starting with functionalized pyrrolidine precursors. This approach allows for the introduction of desired substituents on the pyrrolidine ring at an early stage, which can then be carried through the subsequent thiazole ring formation.

One common strategy involves the use of polysubstituted prolinates as the pyrrolidine-containing starting material. These enantiomerically enriched pyrrolidines can be reacted with various reagents to construct the thiazole ring. For instance, the reaction of a suitably substituted prolinate with N-benzoylisothiocyanate can lead to the formation of a benzoylaminocarbo-N-thioylpyrrolidine intermediate. mersin.edu.tr This intermediate is then poised for cyclization to form the desired thiazole ring. The nature of the substituents on the prolinate at positions 2, 3, and 4 can significantly influence the reaction pathway and the stability of the resulting products. mersin.edu.tr

Another approach involves the derivatization of (S)-prolinol. Oxidation of (S)-prolinol using a reagent like Dess-Martin periodinane, followed by condensation with glyoxal, can yield a (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. mdpi.com While this example leads to an imidazole (B134444) ring, similar strategies can be adapted for thiazole synthesis by employing appropriate sulfur-containing reagents.

The versatility of using pyrrolidine precursors lies in the wide availability of chiral and functionalized pyrrolidines, such as proline and its derivatives. mdpi.comnih.gov These starting materials provide a robust platform for the synthesis of a diverse library of this compound derivatives with controlled stereochemistry at the pyrrolidine moiety.

Convergent and Divergent Synthetic Approaches to the Hybrid Scaffold

Convergent and divergent strategies offer powerful tools for the efficient synthesis of the this compound hybrid scaffold, enabling the generation of diverse compound libraries for biological screening.

Reaction of Benzoylisothiocyanate with Pyrrolidines

A key transformation in the synthesis of 2-(pyrrolidin-2-yl)thiazole derivatives involves the reaction of pyrrolidine precursors with benzoylisothiocyanate. mersin.edu.trresearchgate.net This reaction typically proceeds by the nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbon of the isothiocyanate group. This initial step forms a thiourea derivative, specifically a benzoylaminocarbo-N-thioylpyrrolidine. mersin.edu.tr

This reaction is often carried out in a dry aprotic solvent, such as acetonitrile (B52724), and may require heating under reflux to drive the reaction to completion. mersin.edu.tr The resulting N-acylthiourea intermediate is a versatile building block for the subsequent construction of the thiazole ring. The reactivity of acyl isothiocyanates is enhanced by the presence of the carbonyl group, making them valuable reagents in the synthesis of various heterocycles. researchgate.net

Subsequent Cyclization with α-Bromocarbonyl Compounds

Following the formation of the N-acylthiourea intermediate, the thiazole ring is typically constructed via a Hantzsch-type cyclization with an α-bromocarbonyl compound. youtube.comyoutube.com This reaction is a cornerstone in thiazole synthesis. bepls.comnih.gov

The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-bromocarbonyl compound, leading to the displacement of the bromide ion. youtube.com This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring. youtube.com

The reaction is often performed in a suitable solvent like acetone (B3395972) and may require refluxing for an extended period. mersin.edu.tr The choice of the α-bromocarbonyl compound allows for the introduction of various substituents at the 4- and 5-positions of the thiazole ring, providing a point of diversification for the synthesized library of compounds.

Table 1: Key Reactions in Convergent/Divergent Synthesis

Step Reactants Intermediate/Product Key Transformation
1 Pyrrolidine Derivative + Benzoylisothiocyanate Benzoylaminocarbo-N-thioylpyrrolidine Thiourea formation
2 Benzoylaminocarbo-N-thioylpyrrolidine + α-Bromocarbonyl Compound This compound Derivative Thiazole ring cyclization

Functionalization and Derivatization Strategies of the Core Structure

Further diversification of the this compound scaffold can be achieved by functionalizing the core structure, particularly at the thiazole ring.

Modification at the Thiazole Ring

The thiazole ring offers several positions for modification, allowing for the fine-tuning of the molecule's properties. The acidic proton at the C-2 position of the thiazole ring makes it susceptible to deprotonation by strong bases, creating a nucleophilic center that can react with various electrophiles. nih.gov However, in the case of 2-substituted thiazoles, the C4 and C5 positions become more relevant for functionalization.

Several strategies can be employed for the modification of the thiazole ring:

Metalation and Electrophilic Quenching: The thiazole ring can be lithiated or subjected to other metalation reactions, followed by the addition of electrophiles to introduce a variety of substituents, including halogens, alkyl, acyl, and amide groups. diva-portal.orgnih.gov

Heck Coupling: Microwave-assisted Heck couplings can be used to introduce unsaturated aryl substituents onto the thiazole ring. diva-portal.orgnih.gov

Condensation Reactions: The thiazole ring can participate in condensation reactions to form more complex heterocyclic systems. For instance, the reaction of a thiazole derivative with an appropriate reagent can lead to the formation of thiazolo-fused pyridones. diva-portal.orgnih.gov

Cyclization Reactions: Thioamides can undergo photocatalytic oxidative cyclization to form thiadiazoles, showcasing the reactivity of the sulfur-containing moiety that could be adapted for thiazole modifications. rsc.org

These functionalization strategies provide a powerful means to generate a diverse range of this compound derivatives with tailored biological activities.

Substitution on the Pyrrolidine Moiety

The pyrrolidine ring of the this compound scaffold is a key site for chemical modification to explore structure-activity relationships for various biological targets. Synthetic strategies often begin with functionalized proline or prolinol derivatives, which serve as chiral building blocks for these modifications.

A common approach involves the N-alkylation or N-acylation of the pyrrolidine nitrogen. For instance, the nitrogen can be functionalized through reactions with various electrophiles. While direct synthesis of this compound derivatives with pyrrolidine substitution is a specific goal, broader synthetic methodologies for pyrrolidine ring functionalization are often applicable. One general method for creating substituted pyrrolidines is through the cyclization of amino alcohols. Acid-promoted cyclization of N-carbamate-protected amino alcohols using orthoesters is an effective way to form substituted pyrrolidines. organic-chemistry.org Another method involves the rhodium-catalyzed reaction of O-benzoylhydroxylamines to yield various pyrrolidines. organic-chemistry.org

Furthermore, substitutions can be introduced at other positions on the pyrrolidine ring. For example, starting with 4-hydroxyproline (B1632879) allows for the introduction of various functionalities at the C-4 position. The synthesis of Elbasvir, a drug for treating hepatitis C, utilizes (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate, showcasing how a substituted pyrrolidine can be a precursor to a more complex heterocyclic system. nih.gov The synthesis begins with the oxidation of (S)-prolinol, followed by condensation and subsequent bromination. nih.gov This highlights a pathway where modifications to the pyrrolidine ring are established early in the synthetic sequence.

In some cases, the pyrrolidine ring itself is constructed as part of the synthesis, allowing for the incorporation of substituents. A tandem reaction transforming N-(4,4-diethoxybutyl)imines into 3-arylidene-1-pyrrolines demonstrates a method for creating pyrrolidine rings with exocyclic double bonds, which can be further functionalized. researchgate.net

The table below summarizes some examples of substituted pyrrolidine derivatives that are precursors or analogues to the core scaffold.

Table 1: Examples of Substituted Pyrrolidine Derivatives and Synthetic Methods

Compound Name Starting Material Key Transformation Reference
(S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate (S)-prolinol Oxidation, condensation, bromination nih.gov
3-Arylidene-1-pyrrolines N-(4,4-diethoxybutyl)imines Tandem cyclization researchgate.net
N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones Cyclic 2-diazo-1,3-diketones and N-arylamides Rh(III)-catalyzed C-H activation/cyclization researchgate.net
Substituted Pyrrolidines O-Benzoylhydroxylamines Rhodium-catalyzed synthesis organic-chemistry.org

Introduction of Bridging Linkers and Hybrid Scaffolds

The development of hybrid molecules that incorporate the this compound scaffold with other pharmacophores is a significant strategy in medicinal chemistry. This approach aims to create novel chemical entities with improved or dual biological activities. The introduction of bridging linkers and the merging of scaffolds can lead to compounds with unique three-dimensional shapes and functionalities.

One strategy for creating hybrid scaffolds is through fragment merging, where two or more known bioactive fragments are combined. nih.gov For example, thiazole and pyrazoline moieties have been combined to create dual inhibitors of COX-2 and 5-LOX. nih.gov This concept can be extended to the this compound core, where the thiazole or pyrrolidine ring is linked to another heterocyclic system.

Computational techniques like scaffold hopping are also employed to design new hybrid molecules. nih.gov This involves replacing a core molecular fragment with a structurally different but functionally equivalent group. A series of thiazole compounds were designed using shape similarity techniques to identify novel inhibitors of the PIN1 enzyme. nih.gov

The synthesis of such hybrids often involves multi-step sequences. For instance, a thiazole derivative can be functionalized with a reactive group that allows for its coupling to another molecular scaffold. The synthesis of novel thiazole-substituted pyrrolidine derivatives has been reported, where different moieties are linked to the core structure. asianpubs.orgbiointerfaceresearch.com In one study, thiazole derivatives were combined with pyrrolidine derivatives to generate compounds with potential antibacterial activity. biointerfaceresearch.com

Another approach involves the synthesis of hybrid compounds based on a pyrrolidine-2,5-dione scaffold, which can be considered a related structural class. researchgate.net These hybrids are designed to have a broad spectrum of anticonvulsant activity. researchgate.net The synthesis of hybrid molecules containing naphthoquinone and quinolinedione scaffolds also demonstrates the power of molecular hybridization in generating new therapeutic candidates. mdpi.com

The table below provides examples of strategies used to create hybrid scaffolds involving thiazole and pyrrolidine rings.

Table 2: Strategies for Hybrid Scaffolds and Bridging Linkers

Strategy Description Resulting Scaffold Example Reference
Fragment Merging Combining two or more bioactive fragments into a single molecule. Thiazole/thiazolidinone clubbed pyrazolines nih.gov
Scaffold Hopping Replacing a core molecular structure with a different, functionally similar one. Novel thiazole-based PIN1 inhibitors nih.gov
Molecular Hybridization Covalently linking different pharmacophores. Naphthoquinone-quinolinedione hybrids mdpi.com
Multi-component Reactions Combining multiple starting materials in a single reaction to build complex molecules. Thiazole-pyrrolidine derivatives biointerfaceresearch.com
Linker Chemistry Introducing a linker to connect the core scaffold to another functional group or molecule. 2-(Hydroxymethyl)pyrrolidine-based inhibitors with lipophilic tails nih.gov

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural confirmation of 2-(Pyrrolidin-2-ylmethyl)thiazole. These techniques provide detailed information about the molecule's carbon-hydrogen framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for elucidating the structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring, the pyrrolidine (B122466) ring, and the methylene (B1212753) bridge. The protons on the thiazole ring typically appear in the aromatic region. For the parent thiazole molecule, protons at the C2, C4, and C5 positions resonate around 8.89 ppm, 7.99 ppm, and 7.44 ppm, respectively, in CDCl₃. chemicalbook.com For this compound, the C2-proton is replaced by the substituent, and the H-4 and H-5 protons would be expected in the 7.0-8.0 ppm range. The protons of the pyrrolidine ring and the exocyclic methylene group (CH₂) are expected in the aliphatic region (approx. 1.5-4.0 ppm). ipb.pt The N-H proton of the pyrrolidine ring would likely appear as a broad singlet. ipb.pt

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The thiazole ring carbons are expected in the downfield region (approx. 115-170 ppm). mdpi.com The carbons of the pyrrolidine ring typically resonate in the range of 20-60 ppm. ipb.pt The methylene bridge carbon would also appear in this aliphatic region.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be expected to show several key absorption bands. ulpgc.esresearchgate.net

C-H Stretching: Aromatic C-H stretching from the thiazole ring is anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methylene groups would appear just below 3000 cm⁻¹.

N-H Stretching: A moderate to weak absorption band around 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the pyrrolidine ring.

C=N and C=C Stretching: Vibrations corresponding to the C=N and C=C bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region. mdpi.com

C-N Stretching: The C-N stretching vibration of the pyrrolidine ring would likely be observed in the 1230-1570 cm⁻¹ range. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound
TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMRThiazole H-4, H-5~7.0 - 8.0 ppm
Pyrrolidine & CH₂ Protons~1.5 - 4.0 ppm
Pyrrolidine N-HBroad singlet
¹³C NMRThiazole Carbons~115 - 170 ppm
Pyrrolidine & CH₂ Carbons~20 - 60 ppm
IR SpectroscopyN-H Stretch~3300 - 3500 cm⁻¹
Aromatic C-H Stretch>3000 cm⁻¹
Aliphatic C-H Stretch<3000 cm⁻¹
C=N / C=C Stretch~1500 - 1650 cm⁻¹

Spectrometric Approaches for Molecular Mass Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain further structural information from its fragmentation pattern. The compound has a molecular formula of C₈H₁₂N₂S, which corresponds to a monoisotopic mass of approximately 168.07 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 169.08. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound
Ion AdductMolecular FormulaPredicted m/z
[M+H]⁺[C₈H₁₃N₂S]⁺~169.08
[M+Na]⁺[C₈H₁₂N₂SNa]⁺~191.06
[M-H]⁻[C₈H₁₁N₂S]⁻~167.06

Data based on the isomeric compound 4-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole (B3307544) which shares the same molecular formula and weight. uni.lu

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. By developing a suitable method, the presence of any impurities, such as starting materials or side-products from synthesis, can be detected and quantified.

A typical approach would involve reverse-phase (RP) HPLC. sielc.com In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For a compound like this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to ensure good peak shape, would be appropriate. sielc.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.

Table 3: Example HPLC Method for Purity Analysis of a Thiazole Derivative
ParameterCondition
ColumnReverse-Phase C18
Mobile PhaseAcetonitrile and Water with a Formic Acid modifier
DetectionUV (at a wavelength appropriate for the thiazole chromophore)
ApplicationPurity assessment, preparative separation, pharmacokinetics

This is a general method applicable to thiazole derivatives and may be adapted for this compound. sielc.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional and Substituent Effects on Biological Activity

Systematic modifications of the 2-(pyrrolidin-2-ylmethyl)thiazole core have revealed critical insights into how different functional groups and their placement affect biological activity. A key area of investigation has been its interaction with nAChR subtypes, which are implicated in various neurological processes and are a key target in addressing nicotine (B1678760) addiction.

Research into a series of analogues has demonstrated that substitutions on a connected pyridyl ring can drastically alter affinity and selectivity for the α4β2 nAChR subtype over the α3β4 subtype. For instance, the introduction of a 3-pyridyl group linked through a two-carbon spacer to a core cyclic guanidine (B92328) scaffold, which can be considered a bioisostere of the pyrrolidine (B122466) part, was shown to significantly increase affinity for the α4β2 receptor. nih.gov

The following table summarizes the structure-activity relationships of selected analogues, highlighting the impact of substituents on binding affinity for the α4β2 nAChR.

Compound IDCore Scaffold ModificationR-Group Substitutionα4β2 nAChR Affinity (IC50, nM)Selectivity (α4β2 vs. α3β4)
207 Cyclic Guanidine Core3-Fluoro-phenyl1587~39-fold
301 Cyclic Guanidine Core3-Pyridyl118~479-fold
303 Cyclic Guanidine Core (R2 eliminated)3-PyridylLower than 301Lower than 301
304 (R)-Configuration of Core3-PyridylLower than 301-
308 (R)-Configuration of Core3-Pyridyl (from parent 306)Higher than 306-

Data derived from studies on nAChR-selective compounds. nih.gov

Identification of Pharmacophore Features within the this compound Scaffold

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For the this compound scaffold, several key pharmacophoric features have been identified, primarily through its interactions with nAChRs.

The essential features include:

A Basic Nitrogen Atom: The nitrogen within the pyrrolidine ring is a crucial basic center. At physiological pH, this nitrogen is typically protonated, allowing it to form a key ionic interaction with an acidic residue in the binding site of nAChRs.

A Hydrogen Bond Acceptor: The nitrogen atom of the thiazole (B1198619) ring acts as a hydrogen bond acceptor, contributing to the binding affinity.

An Aromatic/Heteroaromatic Moiety: The presence of an aromatic ring, often a 3-pyridyl group, connected to the scaffold is vital for high-affinity binding. This group likely engages in π-π stacking or other hydrophobic interactions within the receptor. nih.gov

These features constitute the fundamental pharmacophore for this class of compounds when targeting nAChRs. The spatial relationship between the basic nitrogen, the hydrogen bond accepting thiazole nitrogen, and the aromatic system is critical for optimal receptor engagement.

Conformational Analysis and its Impact on Biological Interactions

The three-dimensional shape, or conformation, of a molecule is a determining factor in its ability to bind to a biological target. The this compound scaffold possesses significant conformational flexibility due to the rotatable bonds between the pyrrolidine and thiazole rings and the side chain.

The non-planar, puckered nature of the saturated pyrrolidine ring allows for different spatial arrangements of its substituents. nih.gov The stereochemistry at the 2-position of the pyrrolidine ring is of particular importance. As previously mentioned, the (S) and (R) enantiomers can exhibit different biological activities, indicating that the receptor binding pocket is stereoselective. nih.gov This implies that only one enantiomer can achieve the optimal orientation for strong binding.

The relative orientation of the pyrrolidine and thiazole rings is also critical. Computational studies on related N-(thiazol-2-yl) benzamide (B126) structures suggest that attractive dipole-dipole interactions between the amide N-H and the thiazole nitrogen atom play a significant role in determining the preferred conformation. researchgate.net While the linkage in this compound is different, similar intramolecular forces likely influence its conformational preferences and, consequently, its interaction with a receptor. The ability of the molecule to adopt a low-energy conformation that complements the topology of the binding site is a key factor for its biological activity.

Optimization Strategies for Enhanced Potency and Selectivity

The development of this compound-based compounds into viable therapeutic agents hinges on optimizing their potency and selectivity. Several strategies have proven effective in this endeavor.

One primary strategy is scaffold hopping and functional group modification . By systematically replacing parts of the molecule, researchers can fine-tune its properties. For example, replacing a 3-fluoro-phenyl group with a 3-pyridyl group led to a more than 10-fold increase in affinity for the α4β2 nAChR and a significant enhancement in selectivity over the α3β4 subtype. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the aromatic ring.

Stereochemical control is another critical optimization strategy. The synthesis of enantiomerically pure compounds allows for the evaluation of the individual (S) and (R) isomers. As the biological activity is often confined to one enantiomer, using the pure, more active form can enhance potency and reduce potential side effects from the less active or inactive enantiomer. nih.gov

Positional scanning of substituents on the aromatic ring is also employed to identify the most favorable substitution patterns. This involves creating a library of compounds with different substituents at various positions to map out the regions of the binding pocket that are sensitive to steric bulk, electronic effects, and hydrogen bonding potential.

Through these iterative cycles of design, synthesis, and biological testing, the this compound scaffold can be systematically optimized to yield compounds with high potency and selectivity for their intended biological target.

Investigation of Biological Activities and Target Interactions

Antiprotozoal Activities

The therapeutic utility of thiazole-containing compounds also extends to the treatment of protozoal infections. Research into antiprotozoal thiazoles has identified promising candidates for combating diseases like Chagas disease, which is caused by the protozoan Trypanosoma cruzi. nih.gov

A study involving 2-substituted 4-thiazolecarboxaldehyde hydrazones screened for activity against T. cruzi infections in mice demonstrated that the nature of the substituent at the 2-position of the thiazole (B1198619) ring is critical for activity. nih.gov The substituents investigated were 5-nitro-2-furyl, 5-nitro-2-thiazolyl, and 1-methyl-5-nitro-2-imidazolyl. The most active compound in this series, 4-[[[2-(1-methyl-5-nitro-2-imidazolyl)-4-thiazolyl]methylene]amino]thiomorpholine 1,1-dioxide, showed favorable activity compared to the standard drug Nifurtimox. nih.gov This highlights the importance of the thiazole nucleus in the design of novel antiprotozoal drugs.

Enzymatic Inhibition Studies

The inhibitory effects of compounds related to 2-(pyrrolidin-2-ylmethyl)thiazole have been evaluated against several key enzymes implicated in different disease pathways. These studies provide insights into the structure-activity relationships that govern the inhibitory potency and selectivity of this class of compounds.

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for managing Alzheimer's disease. semanticscholar.org Research into derivatives containing the pyrrolidine (B122466) and thiazole moieties has explored their potential as AChE inhibitors.

A series of thiazolidin-4-one and thiazinan-4-one derivatives synthesized from 1-(2-aminoethyl)pyrrolidine (B145720) were screened for their in vitro AChE inhibitory activity in the hippocampus and cerebral cortex of Wistar rats. nih.gov Among the synthesized compounds, two derivatives, designated as 6a and 6k , demonstrated the most significant inhibitory potential. nih.govresearchgate.net In contrast, a separate study on benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivatives found them to be poorly active against AChE at a concentration of 100 μM. nih.govresearchgate.net

Furthermore, molecular docking studies have been employed to predict the binding affinity of related compounds. A pyrrolidin-2-one derivative, 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) , which incorporates the thiazol-2-ylmethyl group, exhibited a promising docking score, suggesting a favorable interaction with the active site of AChE. nih.gov

Table 1: AChE Inhibition by Pyrrolidine Derivatives

Compound Target Tissue/Method IC50 Value (µM)
6a Hippocampus 5.20
6a Cerebral Cortex 7.40
6k Hippocampus 4.46
6k Cerebral Cortex 6.83

Data sourced from references nih.govresearchgate.net

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. MAO-B inhibitors, in particular, are valuable in the treatment of Parkinson's disease as they reduce the metabolism of dopamine. mdpi.com

Studies on a series of benzo[d]thiazole-propanamide derivatives incorporating a pyrrolidine ring have revealed selective inhibitory activity against MAO-B. nih.govresearchgate.net Specifically, compounds N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) showed notable selective inhibition of MAO-B. nih.govresearchgate.net At a concentration of 100 μM, these derivatives were found to be poor inhibitors of the MAO-A isoform. researchgate.net Other research has also highlighted (thiazol-2-yl)hydrazone derivatives as potent and selective inhibitors of human MAO-B (hMAO-B). nih.gov

Table 2: MAO-B Inhibition by Pyrrolidine-Thiazole Derivatives

Compound Concentration (µM) % Inhibition of MAO-B
2c 100 60.10%
2h 100 66.30%

Data sourced from references nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and certain cancers. nih.gov Its inhibition is a key mechanism for many anti-inflammatory drugs. The thiazole scaffold is recognized as a valuable component in the design of selective COX-2 inhibitors. nih.govresearchgate.net

Research has focused on various thiazole derivatives to evaluate their anti-inflammatory properties. nih.gov A study on new pyrimidine/thiazole hybrids identified several compounds, including 7i, 7j, and 7k , as potent dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH). nih.gov Another investigation into novel thiazole derivatives, Compound 1 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) and Compound 2 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) , revealed potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.gov

Table 3: COX-2 Inhibition by Thiazole Derivatives

Compound Target/Assay IC50 Value (µM)
Compound 1 COX-2-dependent PGE2 production 9.01 ± 0.01
Compound 2 COX-2-dependent PGE2 production 11.65 ± 6.20
Compound 7h COX-2 Enzyme 0.07 ± 0.02

Data sourced from references nih.govresearchgate.net

Beta-ketoacyl-acyl carrier protein (ACP) synthases (KAS) are essential enzymes in the type II fatty acid synthesis (FASII) pathway in bacteria, making them attractive targets for the development of new antibacterial agents. nih.gov Inhibition of these enzymes disrupts the synthesis of bacterial cell membranes.

The primary inhibitors studied for this class of enzymes are natural products, notably thiolactomycin (B1682310) (TLM) and cerulenin. nih.gov Structural studies have shown that these antibiotics bind to the active site of the synthase. nih.gov Thiolactomycin, for instance, mimics the natural substrate, malonyl-ACP, and forms strong hydrogen bonds with catalytic histidine residues in the enzyme's active site. nih.gov While the pyrrolidine-thiazole scaffold is not directly represented by these natural products, the study of KAS inhibitors provides a framework for designing new antibacterial compounds that target this essential pathway. nih.govnih.gov

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. nih.govrsc.org Mutations and overexpression of EGFR are linked to the development of various cancers, making it a prime target for anticancer therapies. nih.govfda.gov

Heterocyclic scaffolds, including those containing pyrrole (B145914) and thiazole rings, are integral to the design of many EGFR inhibitors. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus, for example, is a deaza-isostere of adenine (B156593) and serves as the core for several approved tyrosine kinase inhibitors. rjpbr.com Research on pyrrole-based analogues of existing drugs like osimertinib (B560133) has been conducted to discover compounds with high potency against both wild-type and mutant forms of EGFR. nih.gov While specific data for this compound is not detailed, the broader class of pyrrole-containing compounds is recognized for its potential in developing EGFR inhibitors. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, including pH regulation and respiration. nih.gov While several CA isoforms are established drug targets, there is limited specific information regarding the inhibition of Carbonic Anhydrase III (CA-III) by this compound.

Research in this area has largely focused on other isoforms, such as CA I, II, VII, and IX, using derivatives like benzo[d]thiazole-sulfonamides. nih.govnih.gov These studies have identified potent, and in some cases isoform-selective, inhibitors by modifying the benzothiazole (B30560) scaffold. nih.gov For instance, ethoxzolamide, a benzothiazole derivative, is a potent inhibitor of several CA isoforms. nih.gov The inhibitory mechanism typically involves the sulfonamide group binding to the zinc ion in the enzyme's active site. mdpi.com The insights from these related compounds could guide future investigations into the potential interaction between the pyrrolidine-thiazole scaffold and various CA isoforms, including CA-III.

Fructose-1,6-bisphosphatase Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, making it an attractive target for the development of new treatments for type 2 diabetes. nih.gov Thiazole derivatives have been identified as allosteric inhibitors of FBPase. nih.gov These inhibitors are believed to bind to a "novel allosteric site" at the center of the tetrameric enzyme where the four subunits meet. nih.gov

The inhibitory action of these compounds is synergistic with AMP and fructose (B13574) 2,6-bisphosphate and is uncompetitive with respect to the substrate fructose 1,6-bisphosphate. nih.gov The binding of these inhibitors induces a conformational change in the enzyme, shifting it to a state between the canonical R- and T-states. nih.gov A particularly potent inhibitor, with an IC50 of 16 nM, was developed by linking a 2-aminothiazole (B372263) with a phosphonic acid, demonstrating high potency and specificity for FBPase.

Human Rhinovirus 3C Protease Inhibition

Human rhinovirus (HRV), a major cause of the common cold, relies on proteases like 2A and 3C for its replication. nih.govnih.gov The 3C protease (3Cpro), in particular, is a crucial enzyme for viral replication as it processes the viral polyprotein into functional proteins. frontiersin.org Its conserved active site and substrate specificity make it a prime target for antiviral drug development. frontiersin.org

Research has identified various compounds as inhibitors of HRV 3Cpro. For instance, homophthalimides were found to be inhibitors of this protease. nih.govnih.gov More recent studies have employed virtual screening and in vitro assays to discover novel non-covalent inhibitors of HRV-14 3Cpro. frontiersin.org A novel duplex assay allows for the simultaneous profiling of inhibitors against both SARS-CoV-2 3CLpro and HRV3C protease. researchgate.net This has led to the identification of inhibitors that are equipotent against both, as well as those selective for one over the other. researchgate.net

Table 1: Inhibitory Activity of Selected Compounds against HRV-14 3Cpro

CompoundInhibition Rate at 50 µMIC50 Value
S2180.51%> 50 µM
S3396.50%23.91 µM
S3475.59%> 50 µM
S4388.79%27.56 µM

Data sourced from in vitro assays. frontiersin.org

DprE1 Inhibition in Mycobacterium tuberculosis

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, specifically in the production of lipoarabinomannan and arabinogalactan. nih.gov This makes it a critical target for the development of new drugs against Mycobacterium tuberculosis (Mtb). nih.gov DprE1, along with DprE2, catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA), a precursor for cell wall components. nih.govnih.gov

Several classes of DprE1 inhibitors have been identified, including benzothiazoles and pyrrolothiadiazoles. nih.gov Pyrrolyl thiadiazoles, for example, have shown promise as Mtb inhibitors, with their activity linked to interactions with key amino acid residues in the enzyme's active site. dovepress.com Some compounds, like the nitroimidazole drugs pretomanid (B1679085) and delamanid, have been found to target the DprE2 subunit of the epimerase complex. nih.gov

Anticonvulsant Activity Assessment

Several studies have explored the anticonvulsant properties of thiazole and pyrrolidine derivatives. These investigations often utilize in vivo models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice to evaluate the efficacy of new compounds. nih.govbiointerfaceresearch.com

For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives demonstrated potent anticonvulsant activity in both MES and scPTZ models, with some compounds showing efficacy comparable to or greater than standard drugs like sodium valproate and acetazolamide. nih.gov Similarly, thiazole-bearing 4-thiazolidinones have been synthesized and evaluated, with several compounds exhibiting significant anticonvulsant effects in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests. mdpi.com

In vitro Models for Seizure Protection

While in vivo models are crucial, in vitro methods are also employed to understand the underlying mechanisms of anticonvulsant action. For new pyrrolidine-2,5-dione derivatives that showed anticonvulsant activity, in vitro binding assays were conducted to determine their plausible mechanism of action. nih.gov These studies suggested that the anticonvulsant effects of certain compounds may be attributed to their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Receptor Binding and Ligand Interaction Studies

The interaction of thiazole derivatives with various receptors has been a subject of investigation. For example, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.org These antagonists were found to be non-competitive and act as negative allosteric modulators, likely targeting the transmembrane and/or intracellular domains of the receptor. semanticscholar.org

Molecular docking studies are frequently used to predict and analyze the binding interactions between thiazole-containing compounds and their target proteins. This approach has been applied to understand the inhibition of VEGFR-2 by 2-oxoindolin-3-ylidene thiazole derivatives, confirming strong binding interactions within the active site. nih.gov Similarly, docking studies have elucidated the interactions of pyrrolyl thiadiazoles with the active site of enoyl-ACP reductase in M. tuberculosis. dovepress.com

Investigation of Anti-inflammatory Pathways

The anti-inflammatory potential of thiazole derivatives has been explored through various in vitro and in vivo studies. A series of 2-pyridyl-2-thiobenzothiazole compounds were investigated for their anti-inflammatory properties, with one derivative showing more potent activity than the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

The mechanism of anti-inflammatory action is often investigated by examining the inhibition of key inflammatory mediators. For example, pyridine- and thiazole-based hydrazides have been evaluated for their in vitro anti-inflammatory activity using the bovine serum albumin denaturation method. nih.gov Molecular docking studies of these compounds suggested that their anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Thiazole-Based Hydrazides

CompoundIC50 (µg/mL)
5g> 100
5j46.29
5k55.48
5l58.72
Diclofenac Sodium (Standard)35.16

Data represents the concentration required for 50% inhibition of protein denaturation. nih.gov

Analysis of Antioxidant Properties

The thiazole nucleus is a component of many natural and synthetic compounds that exhibit a wide array of biological applications, including antioxidant effects. researchgate.net Similarly, pyrrolidine-based molecules are recognized for their pharmacological importance, with some derivatives showing antioxidant activity. nih.gov The combination of these two heterocyclic compounds in a single molecular structure has been a subject of interest for developing new antioxidant agents.

Studies on various thiazole and pyrrolidine derivatives have demonstrated their capacity to scavenge free radicals and mitigate oxidative stress. For instance, a series of new phenolic derivatives of thiazolidine-2,4-dione were synthesized and showed potent antiradical and electron-donating activities, with some compounds (5f and 5l) exhibiting higher radical scavenging activity than reference antioxidants. nih.gov In another study, novel thiazole and thiazolidinone derivatives with phenolic fragments were synthesized, and most of the synthesized substances demonstrated antioxidant activity exceeding that of the well-known antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com

Research into pyrrolidin-2-one derivatives also indicated that many of the synthesized compounds are potent or moderate antioxidants, as evaluated by the DPPH free radical scavenging method. researchgate.net Specifically, a study on novel pyrrolidin-2-one derivatives with adrenolytic properties found that compound EP-40, which showed excellent antiarrhythmic activity, also possessed a significant antioxidant effect. researchgate.net The antioxidant properties of thiazinanone derivatives, which are structurally related to the thiazole-pyrrolidine scaffold, have also been reported, with one compound in particular (Thiazinanone 5a) showing strong radical scavenging activity and the ability to reduce lipid peroxidation in biological systems. nih.gov

While direct studies on the antioxidant properties of this compound are not extensively documented, the research on related structures provides a strong rationale for its potential in this area. The table below summarizes findings on the antioxidant activity of related derivatives.

Table 1: Antioxidant Activity of Selected Thiazole and Pyrrolidine Derivatives

Compound/Derivative Class Assay/Method Key Findings Reference(s)
Phenolic thiazolidine-2,4-diones (5f, 5l) DPPH & ABTS radical scavenging Showed potent antiradical and electron donor activity, comparable to or better than reference antioxidants. nih.gov nih.gov
Thiazole/thiazolidinone with phenolic fragments ABTS & Ferric reducing capacity Most derivatives showed higher activity than 4-methyl-2,6-di-tert-butylphenol. mdpi.com mdpi.com
Pyrrolidin-2-one derivatives DPPH radical scavenging Most synthesized compounds were potent or moderate antioxidants. researchgate.net researchgate.net
Thiazinanone 5a DPPH, ABTS, lipid peroxidation Demonstrated the best radical scavenging activity and reduced lipid peroxidation. nih.gov nih.gov

Exploration of Antiviral Activities

The thiazole scaffold is a crucial component in numerous compounds exhibiting a broad spectrum of antiviral activities against various viruses, including HIV, Chikungunya virus (CHIKV), and Orthopoxviruses. researchgate.netnih.govnih.govrsc.org The versatility of the thiazole ring has made it a focus for the development of new antiviral agents. nih.govnih.gov Pyrrolidine derivatives have also been noted for their antiviral potential, particularly against HIV. researchgate.netnih.gov

Specific research has highlighted the efficacy of thiazole derivatives in viral inhibition. For example, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide was identified as an inhibitor of the Chikungunya virus. nih.gov Further structure-activity relationship studies led to the discovery of a more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which demonstrated a significant viral titer reduction against CHIKV by blocking viral RNA translation and protein synthesis. nih.gov

In the context of Orthopoxviruses, a series of thiazoles containing a 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold were synthesized and screened. rsc.org Several of these thiazole derivatives were found to inhibit vaccinia virus (VV) reproduction at low micromolar concentrations with moderate cytotoxicity. rsc.org Another study found that a pyrazoline-substituted thiazolidinone derivative was highly active against the Tacaribe TRVL 11573 virus strain. syr.edu

While research focusing specifically on the antiviral properties of this compound is limited, the established antiviral efficacy of both thiazole and pyrrolidine-containing compounds suggests that this hybrid structure is a promising candidate for further investigation.

Table 2: Antiviral Activity of Selected Thiazole Derivatives

Compound/Derivative Target Virus Activity/Key Findings Reference(s)
N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide Chikungunya virus (CHIKV) EC₉₀ of 0.45 μM; inhibits subgenomic viral RNA translation. nih.gov nih.gov
Camphor-based thiazoles (4b, 4c, 4e) Vaccinia virus (VV) Inhibited VV reproduction with IC₅₀ values in the 2.4–3.7 μM range. rsc.org rsc.org

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial to combat drug-resistant strains of the Plasmodium parasite. daneshyari.com Both thiazole and pyrrolidine scaffolds are present in compounds that have demonstrated antimalarial or antiplasmodial activity. nih.govnih.gov

Research has shown that thiazole derivatives can be effective against Plasmodium falciparum. A study on 2-(2-hydrazinyl)thiazole derivatives identified compounds with significant antimalarial activity, with IC₅₀ values in the sub-micromolar range against the NF54 strain of P. falciparum. daneshyari.comnih.govresearchgate.net Docking studies suggested that these compounds may act by inhibiting the parasite's enoyl acyl carrier protein reductase. daneshyari.comnih.govresearchgate.net

The incorporation of a pyrrolidine moiety has also been shown to be beneficial for antimalarial activity. In one study, the inclusion of a pyrrolidine functionality in pyridylvinylquinoline-triazole hybrids resulted in good activity against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov Similarly, a library of piperazine-tethered thiazole compounds was screened, leading to the identification of derivatives with potent antiplasmodial activity against the Dd2 strain. mdpi.com

These findings underscore the potential of the thiazole-pyrrolidine framework in designing novel antimalarial drugs. The combination of these two heterocyclic systems could lead to the development of dual-stage antimalarial agents. nih.gov

Table 3: Antimalarial Activity of Selected Thiazole and Pyrrolidine-related Derivatives

Compound/Derivative Class Target/Strain Activity (IC₅₀/EC₅₀) Reference(s)
2-(2-hydrazinyl)thiazole derivatives (4d, 5d) P. falciparum (NF54) IC₅₀ = 0.725 μM and 0.648 μM, respectively. daneshyari.comnih.gov daneshyari.comnih.gov
Pyridylvinylquinoline-triazole with pyrrolidine P. falciparum (Dd2) Good activity with EC₅₀ values in the low micromolar range. nih.gov nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding the interactions that drive biological activity.

Molecular docking studies are frequently employed to predict the binding affinity and mode of interaction for derivatives containing the thiazole-pyrrolidine core. These predictions are often expressed as docking scores, where a more negative value typically indicates a stronger predicted binding affinity. For instance, in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, a derivative named 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) demonstrated a high docking score of -18.057, which was superior to the standard drug donepezil (B133215) (-17.257). nih.govresearchgate.net This suggests a strong binding affinity for the AChE enzyme. nih.govresearchgate.net

Similarly, in the search for novel COVID-19 inhibitors targeting the main protease (Mpro), various thiazole (B1198619) derivatives were evaluated. One compound, in particular, exhibited a binding energy of -8.6 Kcal/mol, which was stronger than the co-crystallized native ligand. mdpi.com Another study on a disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH) as a potential topoisomerase II inhibitor reported a decent binding score of -4.05 kcal/mol and an estimated inhibition constant (Ki) of 2.8 µM, indicating a strong binding affinity with DNA. nih.gov These studies highlight how docking is used to quantify and compare the potential of different ligands. researchgate.netnih.govnih.govsemanticscholar.org

Table 1: Predicted Binding Affinities of Thiazole-Pyrrolidine Derivatives

Compound/DerivativeTarget ProteinPredicted Binding Affinity (Docking Score/Binding Energy)Reference
1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-oneAcetylcholinesterase (AChE)-18.057 nih.govresearchgate.net
Thiazole Derivative 8aSARS-CoV-2 Main Protease (Mpro)-8.6 kcal/mol mdpi.com
Disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH)Topoisomerase IIβ-4.05 kcal/mol nih.gov
Donepezil (Reference)Acetylcholinesterase (AChE)-17.257 nih.govresearchgate.net

Beyond predicting affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the target's binding site. A study on a disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH) targeting topoisomerase II identified crucial hydrogen bond interactions with the amino acid residues ASP479 and ARG503, which are key for its binding and potential inhibitory activity. nih.gov

In the context of COVID-19 research, docking simulations of a thiazole derivative into the main protease (Mpro) active site revealed three hydrogen bonds with MET 17, GLN 19, and GLY 71, along with several hydrophobic interactions. mdpi.com Identifying these key residues is fundamental for structure-based drug design, as it allows chemists to modify the ligand to enhance these specific interactions, thereby improving potency and selectivity. nih.gov

Table 2: Key Interacting Residues for Thiazole-Pyrrolidine Derivatives

Compound/DerivativeTarget ProteinKey Interacting Amino Acid ResiduesType of InteractionReference
Disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH)Topoisomerase IIβASP479, ARG503Hydrogen Bond nih.gov
Thiazole Derivative 8aSARS-CoV-2 Main Protease (Mpro)MET 17, GLN 19, GLY 71Hydrogen Bond mdpi.com
GLU14, GLY 120, ALA 70, LYS 97, VAL 18, TRP 31Hydrophobic

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex and observe any significant conformational changes. scispace.com

For pyrrolidin-2-one derivatives, including those with a thiazole moiety, MD simulations of up to 100 nanoseconds have been performed to confirm the stability of their complex with acetylcholinesterase. nih.govresearchgate.net These simulations suggested that the synthesized compounds form stable complexes with the enzyme, validating the initial docking results. nih.govresearchgate.net Similarly, MD simulations were used to confirm the conformational stability of a thiazole inhibitor bound to the SARS-CoV-2 main protease, reinforcing the findings from the docking study. mdpi.com MD simulations are crucial for verifying that the interactions predicted by docking are maintained over time in a more realistic, dynamic environment. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netlaccei.org For derivatives of thiazole and pyrrolidine (B122466), QSAR models are developed to predict the activity of new, untested compounds based solely on their structural features. scispace.comresearchgate.net

In one study, an atom-based 3D-QSAR model was developed for a series of pyrrolidin-2-one derivatives as potential AChE inhibitors. nih.govresearchgate.net This model yielded high statistical confidence, with a squared correlation coefficient (R²) of 0.9639 and a cross-validated correlation coefficient (Q²) of 0.8779, indicating strong predictive power. nih.govresearchgate.net For other thiazole derivatives, 2D and 3D-QSAR models have been successfully built to predict antimicrobial activity, with one 2D-QSAR model showing an r² of 0.9521. researchgate.net These models help researchers prioritize which compounds to synthesize and test, saving time and resources.

Virtual Screening and Lead Optimization through In Silico Methods

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net The thiazole-pyrrolidine scaffold can be used as a query in virtual screening campaigns to find new hit compounds. nih.gov

Once a "hit" or "lead" compound is identified, in silico methods are invaluable for lead optimization. Computational tools can predict how modifications to the chemical structure will affect its properties. For example, in the development of N-(1,3-thiazol-2-yl)pyridin-2-amine based kinase inhibitors, computational approaches were essential to overcome challenges such as binding to the hERG ion channel, a common cause of cardiotoxicity. nih.gov By suggesting specific substitutions, these methods guided the synthesis of compounds with improved kinase selectivity and better pharmacokinetic profiles. nih.govnih.gov This iterative cycle of in silico prediction and chemical synthesis accelerates the development of optimized drug candidates.

Advanced Applications and Future Directions

Role of 2-(Pyrrolidin-2-ylmethyl)thiazole as a Ligand in Coordination Chemistry

The nitrogen and sulfur atoms within the thiazole (B1198619) ring, along with the nitrogen of the pyrrolidine (B122466) ring, make this compound and its derivatives effective ligands in coordination chemistry. These sites can coordinate with various metal ions to form stable complexes. researchgate.netresearchgate.net The resulting metal complexes have shown potential in diverse applications, including catalysis and as therapeutic agents. researchgate.netnih.govijper.org

For instance, thiazole derivatives can act as bidentate or multidentate ligands, binding to metal centers through the thiazole nitrogen and another donor atom, such as the pyrrolidine nitrogen. researchgate.net This chelation enhances the stability of the resulting complexes. Researchers have synthesized and characterized complexes of thiazole-containing ligands with metals like zinc(II), cadmium(II), copper(II), cobalt(II), and nickel(II). researchgate.netijper.org The geometry of these complexes can vary, with some forming discrete monomeric structures and others forming polymeric chains. researchgate.net The specific structure depends on the metal ion and the other ligands present in the coordination sphere.

The coordination of these ligands to metal ions can alter their biological activity. Studies have shown that metal complexes of thiazole derivatives can exhibit enhanced antimicrobial and antitumor activities compared to the free ligands. researchgate.netijper.org For example, new metal complexes of a ligand containing a pyrrole (B145914) and a triazoline-thione moiety have been synthesized and evaluated for their anticancer activity against human colon and lung cancer cell lines. nih.gov

Integration into Organocatalytic Systems

While specific examples of this compound itself in organocatalytic systems are not extensively detailed in the provided results, the pyrrolidine scaffold is a well-established component of many successful organocatalysts. mersin.edu.trnih.gov The pyrrolidine ring's stereogenic centers and its ability to form key intermediates like enamines and iminium ions are fundamental to its catalytic activity. nih.gov

The integration of a thiazole moiety onto the pyrrolidine framework, as in this compound, could introduce new catalytic properties. The thiazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which can influence the stereochemical outcome of a reaction. Furthermore, the heteroatoms in the thiazole ring could act as Lewis basic sites, potentially modulating the reactivity of the catalytic system.

Development as Chemical Probes for Biological Research

The development of chemical probes is crucial for understanding complex biological processes. The this compound scaffold holds potential for the design of such probes. Its structure can be systematically modified to incorporate reporter groups, such as fluorescent tags or photoaffinity labels, without significantly altering its core binding properties.

These modified molecules can then be used to identify and study the interactions of the parent compound with its biological targets. For example, a chemical probe based on this scaffold could be used to pull down its protein targets from a cell lysate, allowing for their identification by techniques like mass spectrometry.

Potential in Materials Science and Polymer Chemistry

The unique properties of thiazole-containing compounds make them attractive for applications in materials science. researchgate.net Thiazole derivatives have been investigated for their use in the development of light-emitting diodes (LEDs), photochromes, and nonlinear optical materials. researchgate.net The integration of the this compound unit into polymers could lead to new materials with interesting optical, electronic, or mechanical properties. nih.gov

For example, polymers incorporating this scaffold could be designed to have specific recognition properties, making them suitable for use in chemical sensors or separation technologies. The ability of the thiazole and pyrrolidine nitrogens to coordinate with metal ions could also be exploited to create metal-containing polymers with catalytic or magnetic properties. The development of advanced polymer materials is a rapidly growing field, driven by the demand for high-performance materials in various sectors, including electronics and biomedicine. nih.gov

Exploration of New Pharmacological Targets

Derivatives of the this compound scaffold have been investigated for a range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. mersin.edu.trmdpi.comfrontiersin.org The pyrrolidine ring is a common feature in many bioactive compounds and approved drugs. nih.govnih.gov

Researchers are actively exploring new pharmacological targets for these compounds. For instance, some thiazole-pyrrolidine derivatives have shown promising activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. frontiersin.orgresearchgate.net One study found that a derivative containing a 4-chlorophenyl and an indole (B1671886) group exhibited better anti-TB activity than the reference drug ethambutol. frontiersin.org

Other potential targets include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. mdpi.comnih.gov Some thiazole and pyrrolidinone derivatives have been shown to be potent inhibitors of these enzymes. mdpi.comnih.gov Additionally, DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival, are targets for some pyrrolidine derivatives. frontiersin.org

Multi-target-directed Ligand Design Principles

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases like Alzheimer's disease, which have a multifactorial nature. researchgate.netnih.govnih.gov The MTDL approach involves designing a single molecule that can interact with multiple biological targets simultaneously. researchgate.net This can lead to improved efficacy and a better side-effect profile compared to using a combination of single-target drugs. researchgate.net

The this compound scaffold is a suitable starting point for the design of MTDLs. By combining this scaffold with other pharmacophores, it is possible to create hybrid molecules that can modulate multiple targets. For example, a thiazolidinedione-thiazole-based framework has been used to design and synthesize new hybrids with the potential to treat Alzheimer's disease by inhibiting multiple enzymes involved in its pathology. nih.gov The design of MTDLs often involves linking different pharmacophoric units, but this can sometimes result in molecules with high molecular weight. researchgate.net

Green Chemistry Approaches in Synthesis of Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce the environmental impact of chemical processes. nih.govnih.gov This includes the use of environmentally friendly solvents, catalysts, and reaction conditions.

In the context of this compound derivatives, green chemistry approaches can be employed in their synthesis. For example, solid-supported acid catalysts can be used, which simplifies the work-up procedure and allows for catalyst recycling. nih.gov Microwave-assisted organic synthesis (MAOS) is another green technique that can increase synthetic efficiency and reduce reaction times. nih.gov One-pot, multi-component reactions are also being developed for the synthesis of thiazole derivatives in an environmentally friendly manner, sometimes using water as a solvent. researchgate.net These methods offer advantages such as operational simplicity, reduced reaction times, and high yields. nih.gov

Conclusion and Research Outlook

Summary of Key Academic Contributions and Mechanistic Insights

There are no specific academic contributions or mechanistic insights available for the compound 2-(Pyrrolidin-2-ylmethyl)thiazole based on the conducted literature review. Research has focused on related but structurally distinct molecules.

Identification of Remaining Research Gaps

The primary and most significant research gap is the complete lack of data for This compound . Fundamental information that is currently missing includes:

Synthesis: There are no published, optimized, and characterized synthetic routes specifically for this compound.

Physicochemical Properties: Detailed characterization of its physical and chemical properties is absent.

Biological Activity: The biological profile of the compound is unknown. There have been no reported screenings for any potential therapeutic activities.

Mechanism of Action: Without any identified biological activity, there have been no investigations into its potential mechanisms of action.

Structure-Activity Relationships (SAR): As a singular, unstudied compound, no SAR studies have been performed.

Future Avenues for Scholarly Investigation and Compound Development

Given the biological significance of both the pyrrolidine (B122466) and thiazole (B1198619) moieties, the exploration of This compound presents several opportunities for future research:

Development of Synthetic Methodologies: The initial and most crucial step would be the development and optimization of a reliable synthetic pathway to produce This compound . This would likely involve the coupling of a suitable protected pyrrolidine-2-methanol derivative with a 2-halothiazole or a similar strategy.

Broad Biological Screening: Once synthesized, the compound should undergo comprehensive biological screening to identify any potential therapeutic activities. Based on the activities of related compounds, initial assays could focus on antibacterial, antifungal, anticancer, and neurological targets.

Analog Synthesis and SAR Studies: Should any promising activity be identified, the synthesis of a library of analogs with modifications to both the pyrrolidine and thiazole rings would be a logical next step. This would allow for the exploration of structure-activity relationships and the optimization of potency and other pharmacological properties.

Mechanistic Studies: For any confirmed biological activity, detailed mechanistic studies would be necessary to understand how the compound exerts its effects at a molecular level.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Pyrrolidin-2-ylmethyl)thiazole derivatives in academic research?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

  • Condensation reactions : Thiazole rings are formed via cyclization of thiosemicarbazides with α-bromo ketones or aldehydes under basic conditions .
  • Catalyzed coupling : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce triazole moieties, as seen in phenoxymethyl-triazole-thiazole hybrids .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for aryl-thiazole intermediates .
    • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing thiazole-pyrrolidine compounds?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., pyrrolidine CH2_2 groups at δ 2.5–3.5 ppm), while 13C^{13}C-NMR confirms thiazole ring carbons (δ 150–170 ppm) .
  • IR spectroscopy : Stretching vibrations for C=N (1650–1600 cm1^{-1}) and C-S (700–600 cm1^{-1}) validate thiazole ring formation .
  • Elemental analysis : Experimental C, H, N values are compared with theoretical calculations (deviation <0.4% acceptable) .

Q. How is the anticancer potential of thiazole derivatives evaluated in vitro?

  • Methodological Answer :

  • Cell viability assays : GI50_{50} values are determined using MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) at 5–10 μM concentrations .
  • Selectivity testing : Comparative studies with non-cancerous cells (e.g., MRC-5 fibroblasts) confirm cancer-specific cytotoxicity .
  • Mechanistic assays : Caspase-3/7 activation and Western blotting for apoptotic markers (e.g., PARP cleavage) validate caspase-dependent pathways .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of pyrrolidine-thiazole hybrids?

  • Methodological Answer :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C, CuI) improve cross-coupling efficiency for aryl-thiazole bonds .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yields by 15–20% for cyclization steps .
  • Protecting group strategies : Boc protection of pyrrolidine amines prevents undesired side reactions during thiazole ring formation .

Q. What computational strategies predict the bioactivity of novel thiazole derivatives?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., xanthine oxidase, COX-1) using crystal structures (PDB IDs: 1N5X, 3LN1) .
  • QSAR modeling : Hammett constants and logP values correlate substituent effects (e.g., electron-withdrawing groups enhance anticancer activity) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can structural contradictions in SAR data for thiazole derivatives be resolved?

  • Methodological Answer :

  • Systematic substitution : Introduce para/meta substituents (e.g., -Br, -OCH3_3) on aryl rings to isolate electronic vs. steric effects .
  • Free-Wilson analysis : Quantifies contributions of individual substituents to bioactivity, reducing confounding variables .
  • Crystallographic studies : X-ray diffraction resolves binding conformations (e.g., thiazole ring π-stacking with Tyr residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.